molecular formula C17H22N2S B11930451 (6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

Cat. No.: B11930451
M. Wt: 286.4 g/mol
InChI Key: HEZLHSNBFOCKCQ-YTXUZFAGSA-N
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Description

(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline is a complex organic compound with a unique structure. This compound belongs to the class of indoloquinolines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis or other methods.

    Quinoline Ring Construction: This involves cyclization reactions that form the quinoline structure.

    Introduction of the Methyl and Methylsulfanylmethyl Groups: These groups are introduced through alkylation reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or other reducing agents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline: shares similarities with other indoloquinoline derivatives.

    Quinoline: A simpler structure with similar core features.

    Indole: Another related compound with a simpler structure.

Uniqueness

What sets this compound apart is its specific substitution pattern and stereochemistry, which can lead to unique biological activities and chemical reactivity.

Properties

Molecular Formula

C17H22N2S

Molecular Weight

286.4 g/mol

IUPAC Name

(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C17H22N2S/c1-19-9-11(10-20-2)6-14-13-4-3-5-15-17(13)12(8-18-15)7-16(14)19/h3-5,8,11,14,16,18H,6-7,9-10H2,1-2H3/t11-,14?,16-/m1/s1

InChI Key

HEZLHSNBFOCKCQ-YTXUZFAGSA-N

Isomeric SMILES

CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CSC

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC

Origin of Product

United States

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